[(furan-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
[(furan-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is a heterocyclic compound that combines a furan ring and a pyrazole ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(furan-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of furan derivatives with pyrazole derivatives. One common method is the condensation reaction between 5-amino-1H-pyrazole-4-carboxamides and furan-2-carbaldehyde under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques can further enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
[(furan-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: Both the furan and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted furan and pyrazole derivatives depending on the reagents used.
Scientific Research Applications
[(furan-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of [(furan-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds like furan-2-carbaldehyde and furan-2,5-dione.
Pyrazole Derivatives: Compounds like 5-amino-1H-pyrazole-4-carboxamide and dihydropyrazole derivatives
Uniqueness
[(furan-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is unique due to its combined furan and pyrazole structure, which imparts a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C12H17N3O |
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Molecular Weight |
219.28 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1-(2-propylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C12H17N3O/c1-2-7-15-11(5-6-14-15)9-13-10-12-4-3-8-16-12/h3-6,8,13H,2,7,9-10H2,1H3 |
InChI Key |
JRQYAIWKCZYZTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)CNCC2=CC=CO2 |
Origin of Product |
United States |
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